molecular formula C10H13N5NaO14P3 B1140980 Guanosine 5'-triphosphate,periodate oxidized sodium salt CAS No. 103192-45-6

Guanosine 5'-triphosphate,periodate oxidized sodium salt

Cat. No. B1140980
CAS RN: 103192-45-6
M. Wt: 543.15
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanosine 5’-triphosphate, periodate oxidized sodium salt is a chemical compound with the molecular formula C10H14N5NaO14P3 . It is a product used for proteomics .


Molecular Structure Analysis

The molecular structure of Guanosine 5’-triphosphate, periodate oxidized sodium salt is represented by the formula C10H14N5NaO14P3 . It has the guanine nucleobase attached to the 1’ carbon of the ribose and it has the triphosphate moiety attached to ribose’s 5’ carbon .


Chemical Reactions Analysis

Guanosine 5’-triphosphate (GTP) is involved in various biological functions such as cell signaling by activation of GTP-binding proteins, RNA and protein synthesis, and production of cyclic guanosine monophosphate (cGMP), a secondary messenger . It is also used as a source of energy for protein synthesis and gluconeogenesis .


Physical And Chemical Properties Analysis

Guanosine 5’-triphosphate, periodate oxidized sodium salt is a white powder that is soluble in water . Its molecular weight is 544.15 .

Scientific Research Applications

RNA Polymerases Substrate

Guanosine 5′-triphosphate (GTP), a purine trinucleotide, is a substrate for RNA polymerases . This means it is used in the synthesis of RNA, a crucial process in gene expression.

G-Protein Coupled Receptor (GPCR) GTPases

GTP is also a substrate for a wide range of GTPase including G-protein coupled receptor (GPCR) GTPases . GPCRs are a large family of cell surface receptors that respond to a variety of external signals. Binding of a signaling molecule to a GPCR results in GTP binding and GTPase activation.

Cell Signaling and Cycling

GTP is involved in cell signaling and cycling associated with guanine nucleotide exchange factors (GEF) . These are proteins or protein domains that stimulate the release of GDP to allow binding of GTP resulting in activation of GTPase.

Proteomics Research

Guanosine 5’-triphosphate, periodate oxidized sodium salt is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.

Preparation of Modified Platination Reagents

Guanosine 5′-triphosphate sodium salt hydrate has been used in the preparation of horseradish peroxidase (HRP)-modified platination reagents . These reagents are used in various biochemical research applications.

Inhibition of Transglutaminase

Guanosine 5′-triphosphate sodium salt hydrate is used in in vitro inhibition of transglutaminase (tTG) . tTG is an enzyme that in humans is encoded by the TGM2 gene, and it is involved in the crosslinking of proteins and the conjugation of polyamines to proteins.

Mechanism of Action

GTP functions as a carrier of phosphates and pyrophosphates involved in channeling chemical energy into specific biosynthetic pathways . It activates the signal transducing G proteins which are involved in various cellular processes including proliferation, differentiation, and activation of several intracellular kinase cascades .

properties

IUPAC Name

sodium;[(2S)-2-[(1R)-1-(2-amino-6-oxo-1H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl] [hydroxy(phosphonooxy)phosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O14P3.Na/c11-10-13-8-7(9(18)14-10)12-4-15(8)6(2-17)27-5(1-16)3-26-31(22,23)29-32(24,25)28-30(19,20)21;/h1-2,4-6H,3H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);/q;+1/p-1/t5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIUTIYREXVACK-KGZKBUQUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C(C=O)OC(COP(=O)([O-])OP(=O)(O)OP(=O)(O)O)C=O)N=C(NC2=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@@H](C=O)O[C@@H](COP(=O)([O-])OP(=O)(O)OP(=O)(O)O)C=O)N=C(NC2=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5NaO14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746723
Record name sodium;[(2S)-2-[(1R)-1-(2-amino-6-oxo-3H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl] [hydroxy(phosphonooxy)phosphoryl] phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

543.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sodium;[(2S)-2-[(1R)-1-(2-amino-6-oxo-1H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl] [hydroxy(phosphonooxy)phosphoryl] phosphate

CAS RN

103192-45-6
Record name sodium;[(2S)-2-[(1R)-1-(2-amino-6-oxo-3H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl] [hydroxy(phosphonooxy)phosphoryl] phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.